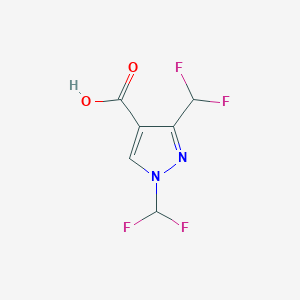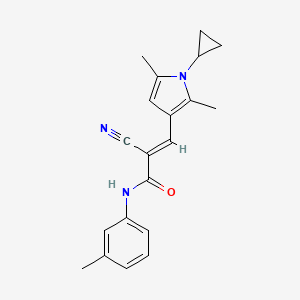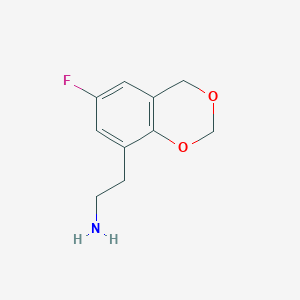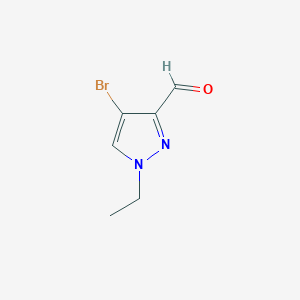
Ethyl 6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule with potential relevance in the field of medicinal chemistry due to its structural features, which include a dihydropyridazine ring, a trifluoromethyl group, and an ether linkage. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, which are a common strategy in the construction of complex organic molecules. For instance, Paper describes a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions that would lead to the formation of the dihydropyridazine ring and the incorporation of the trifluoromethylphenylamino and o-tolyl groups.
Molecular Structure Analysis
The molecular structure of the target compound likely exhibits significant conformational flexibility due to the presence of the ether linkage, which allows for rotation around the bond axis. The dihydropyridazine ring is a rigid structure that can impact the overall molecular conformation and potentially the biological activity of the compound. The presence of the trifluoromethyl group could influence the molecule's electronic properties and its interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the target compound are not detailed in the provided papers, the reactions of similar compounds can offer some insights. For example, the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various substituted pyrimidine carboxylates as described in Paper suggests that the target compound may also undergo transformations involving its amino and carboxylate groups, leading to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially inferred from the properties of structurally related compounds. For instance, the solubility, melting point, and stability of the compound may be influenced by the presence of the ether and trifluoromethyl groups. The compound's reactivity could be affected by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the o-tolyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity One study involves the synthesis and characterization of a compound with a similar structural framework, where the authors synthesized ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate and explored its moderate insecticidal activity against Aphis craccivora (Dongmei Li, Zhongzhen Tian, Gaolei Wang, 2013). This suggests potential applications in developing pest control agents.
Chemical Transformations Another research article discusses the transformations of enaminones to imidazolone derivatives, a process relevant to the synthesis of complex heterocyclic compounds which could be foundational for pharmaceuticals (Jure Bezenšek, Uroš Grošelj, Katarina Stare, J. Svete, B. Stanovnik, 2012). This highlights the compound's potential role in synthetic organic chemistry.
Antimicrobial and Pharmacological Screening Research on the synthesis and antimicrobial evaluation of new pyrimidine derivatives points to the utility of related compounds in the development of new antimicrobials (A. Farag, N. A. Kheder, Y. Mabkhot, 2008). This suggests that our compound of interest may also have potential applications in antimicrobial drug development.
Material Science and Corrosion Inhibition A study on pyranopyrazole derivatives as novel corrosion inhibitors for mild steel in industrial pickling processes connects related chemical structures with material science applications. It demonstrates the efficiency of these compounds in protecting metals against corrosion, offering a potential application in industrial processes (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Eigenschaften
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-7-5-4-6-14(17)2)34-13-19(30)27-16-10-8-15(9-11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMBLEMOPFGSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)
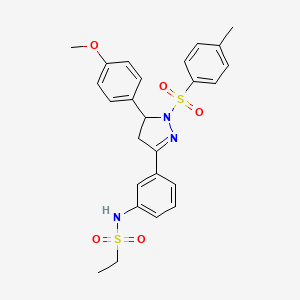
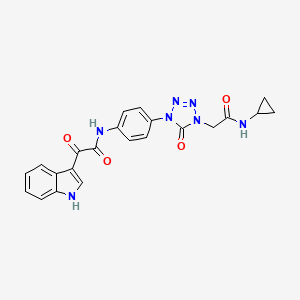

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
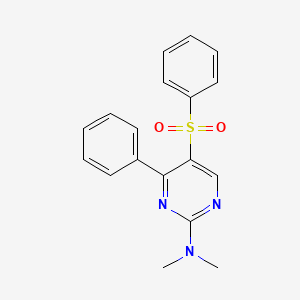
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)


